molecular formula C14H12N2O B13000951 6-(Benzyloxy)-4-methylnicotinonitrile

6-(Benzyloxy)-4-methylnicotinonitrile

Cat. No.: B13000951
M. Wt: 224.26 g/mol
InChI Key: VURXCMDTXZUWAO-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzyloxy group attached to the sixth position and a methyl group at the fourth position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-methylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylnicotinonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amine group is then protected by benzylation using benzyl chloride in the presence of a base like sodium hydroxide.

    Oxidation: Finally, the protected amine is oxidized to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Benzyloxy)-4-methylnicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2-hydroxybenzylidene
  • 4-methylnicotinonitrile

Uniqueness

6-(Benzyloxy)-4-methylnicotinonitrile is unique due to the specific positioning of the benzyloxy and methyl groups on the nicotinonitrile core. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-methyl-6-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O/c1-11-7-14(16-9-13(11)8-15)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3

InChI Key

VURXCMDTXZUWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)OCC2=CC=CC=C2

Origin of Product

United States

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